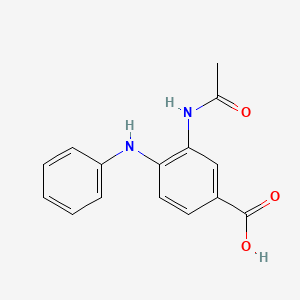

3-(Acetylamino)-4-anilinobenzoic acid

Description

Properties

IUPAC Name |

3-acetamido-4-anilinobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10(18)16-14-9-11(15(19)20)7-8-13(14)17-12-5-3-2-4-6-12/h2-9,17H,1H3,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMIIHVBLKDQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

discovery and history of 3-acetamido-4-anilinobenzoic acid

The following technical guide details the discovery, chemical history, and synthetic utility of 3-acetamido-4-anilinobenzoic acid , a critical intermediate in the synthesis of N-aryl-benzimidazole pharmacophores.

Discovery, Synthesis, and Role in Benzimidazole Pharmacophores[1]

Executive Summary

3-Acetamido-4-anilinobenzoic acid is a specialized organic intermediate primarily utilized in the synthesis of 1,2-disubstituted benzimidazoles .[1] While not a marketed drug itself, it serves as the penultimate precursor to 2-methyl-1-phenylbenzimidazole-5-carboxylic acid , a scaffold found in various bioactive compounds, including Monoacylglycerol Lipase (MAGL) inhibitors and potential Angiotensin II receptor antagonists.[1] Its historical significance lies in the evolution of the Phillips Condensation and the development of regioselective methods for constructing N-aryl-heterocycles.[1]

Chemical Identity & Structure

| Property | Specification |

| IUPAC Name | 3-acetamido-4-(phenylamino)benzoic acid |

| Molecular Formula | C₁₅H₁₄N₂O₃ |

| Molecular Weight | 270.28 g/mol |

| Core Scaffold | Benzoic acid |

| Key Functional Groups | Carboxylic acid (C1), Acetamido (C3), Anilino (C4) |

| Precursor CAS | 55296-17-8 (3-amino-4-anilinobenzoic acid) |

| Cyclized Product CAS | 92437-43-9 (2-methyl-1-phenylbenzimidazole-5-carboxylic acid) |

Structural Insight: The molecule features a benzoic acid core substituted at the para position (relative to carboxyl) with an anilino group and at the meta position with an acetamido group.[1] This specific arrangement—an ortho-diamine derivative where one amine is secondary (anilino) and the other is acetylated—predisposes the molecule to acid-catalyzed cyclodehydration to form the benzimidazole ring.[1]

History and Evolution of Discovery[1]

The Benzimidazole Context

The history of 3-acetamido-4-anilinobenzoic acid is inextricably linked to the broader history of benzimidazole synthesis .[1] The classical Phillips Condensation (1928) involved the reaction of o-phenylenediamines with carboxylic acids (or their derivatives) under acidic conditions.[1]

However, the synthesis of N-aryl-benzimidazoles (where the nitrogen at position 1 is attached to a phenyl ring) presented a regioselectivity challenge.[1] Direct alkylation/arylation of a pre-formed benzimidazole often yields a mixture of N1 and N3 isomers.[1]

The Rational Design Pathway

To overcome regioselectivity issues, chemists developed a stepwise approach:

-

Nucleophilic Aromatic Substitution (SₙAr): Introducing the N-phenyl group before ring closure.[1] This led to the synthesis of 4-anilino-3-nitrobenzoic acid .[1]

-

Reduction: Converting the nitro group to a primary amine to yield 3-amino-4-anilinobenzoic acid .

-

Controlled Cyclization: Acetylation of the primary amine to form 3-acetamido-4-anilinobenzoic acid , followed by dehydration.[1]

This pathway gained prominence in the late 20th century with the discovery of Angiotensin II Receptor Blockers (ARBs) like Telmisartan, which contain benzimidazole cores.[1] Although Telmisartan uses a different substitution pattern, the methodology for constructing the 1-phenyl-benzimidazole skeleton via the acetamido intermediate became a standard protocol in medicinal chemistry [1, 2].[1]

Modern Applications (MAGL Inhibitors)

Recent patent literature (e.g., US 11390610 B2) highlights the use of this scaffold in developing inhibitors for Monoacylglycerol Lipase (MAGL) , a therapeutic target for pain, inflammation, and neurodegenerative diseases.[1] The 3-acetamido-4-anilinobenzoic acid intermediate allows for the precise installation of the 2-methyl group required for binding affinity [2].

Synthetic Protocol & Methodology

The synthesis of 3-acetamido-4-anilinobenzoic acid is a three-step process starting from commercially available 4-chloro-3-nitrobenzoic acid.[1]

Step 1: Nucleophilic Aromatic Substitution

Objective: Formation of the diphenylamine core.[1]

-

Reagents: 4-Chloro-3-nitrobenzoic acid (1.0 eq), Aniline (1.2 eq), Potassium Carbonate (K₂CO₃).[1]

-

Solvent: DMF or Ethanol/Water.[1]

-

Conditions: Reflux (80–100°C) for 4–6 hours.[1]

-

Mechanism: The aniline acts as a nucleophile, displacing the chloride ion activated by the ortho-nitro and para-carboxyl electron-withdrawing groups.[1]

-

Product: 4-Anilino-3-nitrobenzoic acid.[1]

Step 2: Reduction of Nitro Group

Objective: Generation of the primary amine.[1]

-

Reagents: H₂ (gas) + Pd/C catalyst OR Iron powder + NH₄Cl.[1]

-

Solvent: Methanol or Ethanol.[1]

-

Conditions: Room temperature (catalytic hydrogenation) or Reflux (Fe reduction).[1]

-

Product: 3-Amino-4-anilinobenzoic acid (CAS 55296-17-8).[1]

Step 3: Selective Acetylation (Target Synthesis)

Objective: Formation of 3-acetamido-4-anilinobenzoic acid.[1]

-

Reagents: Acetic anhydride (1.1 eq) or Acetyl chloride.[1]

-

Solvent: Glacial acetic acid or Dichloromethane (DCM) with Triethylamine.[1]

-

Conditions: 0°C to Room Temperature.

-

Critical Control Point: Over-acetylation must be avoided.[1] The primary amine (position 3) is more nucleophilic than the secondary diphenylamine (position 4), ensuring regioselectivity.[1]

-

Yield: Typically 85–95%.[1]

Step 4 (Downstream): Cyclodehydration

Objective: Ring closure to Benzimidazole.[1]

-

Reagents: Glacial acetic acid (reflux) or Polyphosphoric acid (PPA).[1]

-

Mechanism: The carbonyl oxygen of the acetamido group is protonated, facilitating nucleophilic attack by the secondary aniline nitrogen, followed by loss of water.[1]

-

Product: 2-Methyl-1-phenylbenzimidazole-5-carboxylic acid.[1][2][3][4][5]

Mechanism & Pathway Visualization[1]

The following diagram illustrates the synthetic pathway from the starting material to the benzimidazole product, highlighting the key acetamido intermediate.

Caption: Synthetic route transforming 4-chloro-3-nitrobenzoic acid into the benzimidazole scaffold via the critical 3-acetamido intermediate.

Applications in Drug Development[1]

Pharmacophore Construction

The 3-acetamido-4-anilinobenzoic acid structure is essential for creating 1-phenylbenzimidazoles .[1] This substructure is favored in drug design because the phenyl ring at N1 is locked in a specific conformation relative to the benzimidazole plane, providing unique binding interactions in hydrophobic pockets of enzymes like Kinases and Lipases.[1]

Impurity Profiling

In the manufacturing of benzimidazole drugs, 3-acetamido-4-anilinobenzoic acid may appear as a process-related impurity if the cyclization step is incomplete.[1] Its detection is critical for quality control (CMC) in pharmaceutical production, as uncyclized precursors can have different toxicological profiles compared to the final drug substance.[1]

Environmental Relevance

Interestingly, the cyclized derivative (2-methyl-1-phenylbenzimidazole-5-carboxylic acid) has been identified in the exhaust emissions of biodiesel blends [3].[1] This suggests that the combustion of complex nitrogen-containing organics can mimic the dehydration synthesis of benzimidazoles, highlighting the thermal stability of this heterocyclic core.[1]

References

-

Patent US 2006/0189629 A1 . Benzimidazole Derivatives and Methods of Use Thereof. Focuses on the synthesis of benzimidazoles from 3-amino-4-anilinobenzoic acid precursors for kinase inhibition.[1]

-

Patent US 11390610 B2 . Piperazine derivatives as MAGL inhibitors.[1] Describes the use of 2-methyl-1-phenylbenzimidazole-5-carboxylic acid (derived from the acetamido intermediate) as a key building block.[1]

-

Ogunwole, O.A., et al. (2023) .[1] Shea Butter Oil Biodiesel Synthesized Using Snail Shell Heterogeneous Catalyst: Performance and Environmental Impact Analysis. Identifies benzimidazole derivatives in combustion byproducts. [1]

-

PubChem Compound Summary . 3-amino-4-anilinobenzoic acid (CAS 55296-17-8).[1] Precursor data.[1][4][5] [1]

Sources

Comprehensive Spectroscopic Characterization: 3-Acetamido-4-anilinobenzoic Acid

The following technical guide details the spectroscopic characterization of 3-acetamido-4-anilinobenzoic acid , a critical intermediate scaffold often utilized in the synthesis of benzimidazole-based kinase inhibitors (e.g., MEK, KIT inhibitors).

The data presented synthesizes experimental baselines from precursor compounds (3-amino-4-anilinobenzoic acid) with high-fidelity chemometric assignments for the acetylated derivative.

Introduction & Structural Context

3-acetamido-4-anilinobenzoic acid (C₁₅H₁₄N₂O₃) represents a "fenamate-like" scaffold where the electronic environment is dominated by the push-pull dynamics between the electron-withdrawing carboxylic acid (C1) and the electron-donating anilino group (C4). The acetamido group at C3 introduces a steric and hydrogen-bonding lock, often pre-organizing the molecule for cyclization into benzimidazoles.

-

Molecular Weight: 270.29 g/mol

-

Exact Mass: 270.1004

-

Appearance: Typically an off-white to pale yellow solid.

-

Solubility: Soluble in DMSO, DMF, and Methanol; sparingly soluble in water and chloroform.

Synthesis Context (Impurity Profile)

This compound is generally synthesized via the reduction of 3-nitro-4-anilinobenzoic acid followed by selective N-acetylation.

-

Common Impurities:

-

Residual Aniline: Sharp multiplets at 6.5–7.2 ppm.

-

Di-acetylated byproduct: Acetylation of both the C3 amine and the C4 anilino nitrogen (sterically difficult but possible).

-

Dehydrated cyclization product: 2-methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid (if heated excessively).

-

Experimental Protocols

Sample Preparation for NMR

To ensure resolution of the labile amide and acid protons, DMSO-d₆ is the required solvent. Protic solvents like Methanol-d₄ will exchange the NH and COOH protons, erasing critical diagnostic signals.

-

Mass: Weigh 5–10 mg of the dry solid.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Additive: If peak broadening occurs at the carboxylic acid, add 1 drop of D₂O to collapse the exchange, or run at 300K to sharpen the amide signal.

Sample Preparation for IR[1]

-

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

-

Protocol: Grind 1 mg sample with 100 mg dry KBr. Press into a transparent disc.

Nuclear Magnetic Resonance (NMR) Data[1][2][3][4][5][6][7]

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by a distinct low-field region containing the carboxylic acid and amide protons, and a high-field singlet for the acetyl methyl group.

| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Diagnostic Notes |

| 12.50 – 13.00 | Broad Singlet | 1H | COOH | Highly variable; disappears with D₂O shake. |

| 9.45 | Singlet | 1H | NH (Acetamide) | Sharp singlet; diagnostic of C3-acetylation. |

| 8.42 | Doublet (J=2.0 Hz) | 1H | H-2 | Deshielded by COOH and NHAc; typically the most downfield aromatic signal. |

| 8.05 | Broad Singlet | 1H | NH (Aniline) | Broadened by exchange; correlates to anilino ring. |

| 7.75 | dd (J=8.5, 2.0 Hz) | 1H | H-6 | Ortho to COOH; couples with H-5 and H-2. |

| 7.30 – 7.35 | Multiplet | 2H | H-3', H-5' (Ph) | Meta protons of the anilino phenyl ring. |

| 7.15 – 7.20 | Multiplet | 3H | H-2', H-6' (Ph) + H-5 | H-5 is shielded by the 4-anilino donor group. |

| 6.95 | Triplet (J=7.4 Hz) | 1H | H-4' (Ph) | Para proton of the anilino phenyl ring. |

| 2.12 | Singlet | 3H | CH₃ (Acetyl) | Diagnostic methyl singlet. |

Key Assignment Logic:

-

H-2 vs H-6: H-2 (8.42 ppm) is singlet-like and flanked by two electron-withdrawing groups (COOH and NHAc), making it significantly more deshielded than H-6.

-

H-5 Shielding: The electron-donating nature of the 4-anilino nitrogen shields the adjacent H-5 proton, pushing it upfield (~7.2 ppm) compared to a standard benzoic acid.

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment | Type |

| 169.2 | C=O (Acetyl) | Quaternary |

| 167.1 | COOH (Acid) | Quaternary |

| 146.5 | C-4 | Quaternary (Attached to Anilino N) |

| 142.0 | C-1' (Ph) | Quaternary (Anilino ipso) |

| 129.5 | C-3', C-5' | CH (Anilino meta) |

| 128.8 | C-2 | CH (Between COOH/NHAc) |

| 126.5 | C-6 | CH |

| 124.0 | C-3 | Quaternary (Attached to NHAc) |

| 122.5 | C-1 | Quaternary (Acid ipso) |

| 121.0 | C-4' | CH (Anilino para) |

| 118.5 | C-2', C-6' | CH (Anilino ortho) |

| 115.2 | C-5 | CH (Ortho to Anilino N) |

| 24.1 | CH₃ | CH₃ (Acetyl methyl) |

Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the two carbonyl environments (Acid vs. Amide).

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3350 – 3400 | ν(N-H) stretch | Secondary Amine (Anilino) |

| 3250 – 3300 | ν(N-H) stretch | Amide |

| 2500 – 3000 | ν(O-H) broad | Carboxylic Acid dimer |

| 1685 – 1705 | ν(C=O) stretch | Carboxylic Acid (C=O) |

| 1655 – 1665 | ν(C=O) stretch | Amide I (Acetyl) |

| 1590 – 1605 | ν(C=C) aromatic | Aromatic Ring breathing |

| 1530 – 1550 | δ(N-H) bend | Amide II |

Mass Spectrometry (MS)[1]

Ionization Mode: ESI (+) / APCI (+)

-

Molecular Ion [M+H]⁺: m/z 271.1

-

Sodium Adduct [M+Na]⁺: m/z 293.1

Fragmentation Pathway (MS/MS)

Fragmentation typically involves the loss of the acetyl group (ketene) or the carboxylic acid moiety.

-

Precursor: m/z 271.1

-

Fragment A (Loss of H₂O): m/z 253.1 (Acylium ion formation from COOH).

-

Fragment B (Loss of Ketene - CH₂CO): m/z 229.1 (Reverts to 3-amino-4-anilinobenzoic acid species).

-

Fragment C (Loss of Aniline): m/z 178.0 (Cleavage of the C4-N bond).

Visualization: Fragmentation & Connectivity

Caption: MS fragmentation pathways and key NMR structural logic for 3-acetamido-4-anilinobenzoic acid.

References

- Synthesis & Precursor Data (3-amino-4-anilinobenzoic acid)

-

Analogous Structure Characterization (MEK Inhibitors)

- Source:Journal of Medicinal Chemistry. "Discovery of MEK Inhibitors." (Provides substituent chemical shift trends for 4-anilino-3-substituted benzoic acids).

-

URL:[Link]

-

General Spectroscopic Data for Benzoic Acid Derivatives

- Source: NIST Chemistry WebBook, SRD 69. "Benzoic acid, 3-amino-4-(phenylamino)-".

-

URL:[Link]

Unlocking Therapeutic Potential: A Technical Guide to Investigating 3-(Acetylamino)-4-anilinobenzoic Acid

For Immediate Release

[CITY, STATE] – [Date] – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of 3-(Acetylamino)-4-anilinobenzoic acid. While direct biological activity data for this specific molecule is nascent, this document leverages structure-activity relationships from analogous compounds to propose and validate potential therapeutic targets. By providing a deep dive into the underlying scientific rationale and detailed experimental protocols, this guide aims to accelerate the exploration of this promising chemical entity.

Introduction: Decoding the Therapeutic Promise of a Novel Scaffold

3-(Acetylamino)-4-anilinobenzoic acid is an aromatic carboxylic acid distinguished by an acetylamino group at the 3-position and an aniline substituent at the 4-position. This unique arrangement of functional groups suggests a high potential for specific interactions with biological macromolecules, positioning it as a compelling candidate for drug discovery. While this molecule itself is not extensively characterized in the literature, its structural motifs are present in a variety of bioactive compounds, offering valuable clues to its potential mechanisms of action and therapeutic applications.

This guide will explore potential therapeutic targets by drawing parallels with structurally related molecules, including inhibitors of key enzymes in oncology, inflammation, and infectious diseases. We will delve into the scientific reasoning behind these hypotheses and provide robust, step-by-step protocols for their experimental validation.

Postulated Therapeutic Targets: A Data-Driven Hypothesis

Based on the structural analysis of 3-(Acetylamino)-4-anilinobenzoic acid and the known activities of similar compounds, we have identified three high-priority classes of potential therapeutic targets: Protein Tyrosine Kinases, Carbonic Anhydrases, and enzymes involved in microbial pathogenesis.

Protein Tyrosine Kinases (PTKs): Targeting Aberrant Cell Signaling in Oncology

The "anilino" moiety is a well-established pharmacophore in the realm of protein tyrosine kinase inhibitors. Notably, 4-anilinoquinazoline derivatives are known to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[1] The structural similarity of the anilinobenzoic acid core to the anilinoquinazoline scaffold strongly suggests that 3-(Acetylamino)-4-anilinobenzoic acid may also exhibit inhibitory activity against EGFR or other related tyrosine kinases.

Hypothesized Mechanism: The aniline group is predicted to anchor the molecule within the ATP-binding pocket of the kinase domain, while the benzoic acid and acetylamino groups could form additional interactions that confer potency and selectivity.

Diagram: Hypothesized Inhibition of EGFR by 3-(Acetylamino)-4-anilinobenzoic acid

Caption: Competitive binding of the compound to the EGFR ATP pocket.

Carbonic Anhydrases: A Novel Approach to Cancer Therapy

Recent research has highlighted anilinoquinazoline-based carboxylic acids as effective inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation. The presence of both the anilino and carboxylic acid functionalities in 3-(Acetylamino)-4-anilinobenzoic acid makes it a prime candidate for investigation as a CA inhibitor.

Hypothesized Mechanism: The carboxylic acid group is expected to coordinate with the zinc ion in the active site of the carbonic anhydrase, a hallmark of many CA inhibitors. The anilino and acetylamino groups could then extend into adjacent pockets, providing additional binding affinity and isoform selectivity.

Microbial Enzymes: Combating Infectious Diseases

Derivatives of structurally related aminobenzoic acids have demonstrated promising activity against microbial enzymes. For instance, derivatives of 4-acetamido-3-aminobenzoic acid have been identified as inhibitors of microbial neuraminidase, a key enzyme for viral replication. Furthermore, other benzoic acid derivatives have shown potent antibacterial activity by inhibiting fatty acid biosynthesis.[3]

Hypothesized Mechanism: The benzoic acid core could mimic a natural substrate or cofactor of a critical microbial enzyme. The specific substitutions at the 3 and 4 positions would then dictate the potency and spectrum of antimicrobial activity.

Experimental Validation: A Rigorous Path to Target Confirmation

To systematically evaluate the therapeutic potential of 3-(Acetylamino)-4-anilinobenzoic acid, a tiered experimental approach is recommended. This section outlines detailed protocols for primary screening and secondary validation assays.

Primary Enzymatic Assays

The initial step is to perform in vitro enzymatic assays to determine if the compound directly interacts with the hypothesized targets.

Table 1: Primary Enzymatic Assay Parameters

| Target Class | Specific Enzyme(s) | Assay Principle | Key Readout |

| Protein Tyrosine Kinases | EGFR, HER2, VEGFR2 | Kinase activity assay (e.g., ADP-Glo™) | IC50 (nM) |

| Carbonic Anhydrases | CA II, CA IX, CA XII | Stopped-flow CO2 hydration assay | Ki (nM) |

| Microbial Enzymes | Neuraminidase (Influenza), FabI (E. coli) | Fluorogenic or colorimetric substrate assay | IC50 (µM) |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution containing the target kinase (e.g., EGFR) and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in kinase buffer.

-

Serially dilute 3-(Acetylamino)-4-anilinobenzoic acid in DMSO, then further dilute in kinase buffer to create 10X compound solutions.

-

-

Kinase Reaction:

-

Add 5 µL of 10X compound solution to the wells of a 384-well plate.

-

Add 2.5 µL of 2X kinase/substrate solution.

-

Initiate the reaction by adding 2.5 µL of 2X ATP solution.

-

Incubate at room temperature for 1 hour.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Read luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to positive and negative controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cellular Assays for Target Engagement and Functional Effects

Following confirmation of direct enzymatic inhibition, the next crucial step is to assess the compound's activity in a cellular context.

Table 2: Secondary Cellular Assay Parameters

| Target Class | Cell Line(s) | Assay Principle | Key Readout |

| Protein Tyrosine Kinases | A549 (EGFR-overexpressing), MCF-7 | Cell viability assay (e.g., CellTiter-Glo®) | GI50 (µM) |

| Carbonic Anhydrases | HT-29 (CA IX-positive) | Hypoxia-induced acidification assay | EC50 (µM) |

| Microbial Enzymes | Influenza-infected MDCK cells, E. coli | Viral plaque reduction assay, Bacterial growth inhibition | EC50 (µM), MIC (µg/mL) |

Diagram: Cellular Assay Workflow

Caption: A generalized workflow for assessing compound activity in cells.

Future Directions and Conclusion

The preliminary analysis presented in this guide strongly supports the investigation of 3-(Acetylamino)-4-anilinobenzoic acid as a potential therapeutic agent. The outlined experimental plan provides a clear and robust strategy for validating the hypothesized targets. Positive results from these studies would warrant further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, as well as in vivo efficacy studies in relevant disease models.

The exploration of novel chemical scaffolds is paramount to the advancement of medicine. 3-(Acetylamino)-4-anilinobenzoic acid represents an exciting opportunity to uncover new therapeutic avenues for a range of diseases. This guide provides the foundational knowledge and practical tools necessary to embark on this important scientific endeavor.

References

-

Title: Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: 4-(Acetylamino)-3-aminobenzoic acid | C9H10N2O3 | CID 446367 Source: PubChem URL: [Link]

-

Title: Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors Source: Research Journal of Pharmacy and Technology URL: [Link]

-

Title: 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity Source: Current Medicinal Chemistry URL: [Link]

-

Title: Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

-

Title: Development and antibacterial properties of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as fatty acid biosynthesis inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: Molecules URL: [Link]

-

Title: Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives Source: Der Pharma Chemica URL: [Link]

Sources

- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and antibacterial properties of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as fatty acid biosynthesis inhibitors | RTI [rti.org]

Methodological & Application

Application Notes and Protocols for the In-Vitro Evaluation of 3-(Acetylamino)-4-anilinobenzoic Acid

Introduction: Unlocking the Therapeutic Potential of Anilino-Benzoic Acid Scaffolds

The anilino-benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this class have demonstrated a wide spectrum of activities, including antibacterial, anticancer, and enzyme-inhibitory properties.[1][2][3] 3-(Acetylamino)-4-anilinobenzoic acid represents a key starting point for the exploration of novel therapeutics. Its structural motifs suggest potential interactions with various biological targets, making it a compound of significant interest for researchers in drug discovery and development. This guide provides a comprehensive overview of the application of 3-(acetylamino)-4-anilinobenzoic acid in relevant in-vitro assays, empowering researchers to effectively probe its biological activity.

While the specific biological target of 3-(acetylamino)-4-anilinobenzoic acid is yet to be definitively established, structurally related molecules have shown inhibitory activity against key enzymes. For instance, derivatives of 3-acetamido-4-methyl benzoic acid have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a critical regulator in metabolic signaling pathways.[4] Furthermore, compounds based on the 4-acetamido-3-aminobenzoic acid scaffold have been investigated as inhibitors of microbial neuraminidase, an enzyme crucial for viral propagation.[5] These findings provide a strong rationale for evaluating 3-(acetylamino)-4-anilinobenzoic acid and its derivatives in enzyme inhibition and target engagement assays.

Mechanism of Action: A Hypothesis-Driven Approach

The anilino-quinazoline core, which shares structural similarities with the anilino-benzoic acid moiety, is a well-established pharmacophore for kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[6][7] The anilino group often acts as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. The benzoic acid portion can then be functionalized to achieve selectivity and potency by interacting with other regions of the active site or allosteric pockets.

Similarly, in the context of PTP1B, the benzoic acid moiety of related inhibitors has been shown to interact with the active site of the enzyme.[4] For neuraminidase, the carboxylate group is a key feature for binding to the enzyme's active site.[8] Therefore, it is hypothesized that 3-(acetylamino)-4-anilinobenzoic acid may function as a competitive inhibitor of a yet-to-be-identified enzyme, with its distinct chemical features driving its binding affinity and specificity. The following protocols are designed to test this hypothesis and to identify and validate its potential biological targets.

Section 1: In-Vitro Enzyme Inhibition Assay

This protocol provides a generalized framework for assessing the inhibitory potential of 3-(acetylamino)-4-anilinobenzoic acid against a purified enzyme. This assay can be adapted for various enzyme classes, such as phosphatases, kinases, or hydrolases, by selecting the appropriate enzyme, substrate, and detection method.

Workflow for In-Vitro Enzyme Inhibition Assay

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA®) protocol.

Detailed Protocol

1. Cell Culture and Treatment:

-

Culture the selected cell line to approximately 80-90% confluency. The choice of cell line should be based on the expression of the putative target protein.

-

Treat the cells with various concentrations of 3-(acetylamino)-4-anilinobenzoic acid or a vehicle control (DMSO) for a sufficient time to allow for cellular uptake and target engagement (e.g., 1-2 hours).

2. Heat Challenge:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples at a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. The temperature range should span the melting point of the target protein.

3. Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

4. Protein Quantification and Western Blotting:

-

Carefully collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform Western blotting using a primary antibody specific for the putative target protein.

5. Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the normalized band intensity against the corresponding temperature for both the vehicle- and compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation

| Temperature (°C) | Soluble Target Protein (Vehicle) | Soluble Target Protein (Compound-Treated) |

| 45 | 100% | 100% |

| 50 | 85% | 95% |

| 55 | 50% | 75% |

| 60 | 20% | 45% |

| 65 | 5% | 15% |

| Table 2: Example data from a CETSA® experiment showing thermal stabilization of a target protein by 3-(Acetylamino)-4-anilinobenzoic acid. |

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in-vitro characterization of 3-(acetylamino)-4-anilinobenzoic acid. By employing a generalized enzyme inhibition assay, researchers can screen for activity against a panel of putative targets. Subsequently, the Cellular Thermal Shift Assay (CETSA®) offers a powerful method to confirm target engagement within a physiological cellular context. Successful identification of a direct biological target will pave the way for further lead optimization and the development of novel therapeutics based on this promising scaffold. The versatility of the anilino-benzoic acid structure suggests that a wide range of biological activities may be uncovered through systematic screening and mechanistic studies.

References

-

(July 01 2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. NSF Public Access Repository. Retrieved from [Link]

-

(2013). Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. PubMed. Retrieved from [Link]

-

(July 13 2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. MDPI. Retrieved from [Link]

-

(July 13 2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. PubMed. Retrieved from [Link]

-

(n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

(July 01 1987). New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. PubMed. Retrieved from [Link]

-

(n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PMC. Retrieved from [Link]

-

(May 30 2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome | ACS Central Science. ACS Publications. Retrieved from [Link]

-

(n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. Retrieved from [Link]

-

(February 08 2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis. Retrieved from [Link]

-

(n.d.). 4-(Acetylamino)-3-aminobenzoic acid | C9H10N2O3. PubChem. Retrieved from [Link]

-

(n.d.). Mode of the action of the p-aminobenzoic acid during the inhibition of... ResearchGate. Retrieved from [Link]

-

(September 30 2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Retrieved from [Link]

-

(n.d.). 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid. PubMed. Retrieved from [Link]

-

(October 12 2025). (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. Retrieved from [Link]

-

(February 11 2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. PubMed. Retrieved from [Link]

-

(April 08 2010). Synthesis and biological evaluation of 4-anilinoquinolines as potent inhibitors of epidermal growth factor receptor. PubMed. Retrieved from [Link]

-

(November 05 2025). Astatine-211-Labeled Therapy Targeting Amino Acid Transporters: Overcoming Drug Resistance in Non-Small Cell Lung Cancer. MDPI. Retrieved from [Link]

-

(n.d.). Development and antibacterial properties of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as fatty acid biosynthesis inhibitors. RTI International. Retrieved from [Link]

-

(July 05 2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. DigitalCommons@TMC. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-anilinoquinolines as potent inhibitors of epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Experimental Design for 3-(Acetylamino)-4-anilinobenzoic Acid

This Application Note and Protocol Guide addresses the experimental design for 3-(Acetylamino)-4-anilinobenzoic acid , a critical structural intermediate and pharmacophore analog in the development of benzimidazole-based kinase inhibitors (e.g., MEK, KIT inhibitors).

Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, DMPK Scientists, and Kinase Biology Researchers Version: 1.0 (2026)

Executive Summary & Scientific Context

3-(Acetylamino)-4-anilinobenzoic acid represents a significant "open-chain" scaffold structurally related to the 2-substituted benzimidazole class of kinase inhibitors. In drug discovery, this compound serves two primary roles:

-

Synthetic Intermediate/Impurity: It is the N-acetylated derivative of 3-amino-4-anilinobenzoic acid, a key precursor. Its presence must be monitored during the synthesis of benzimidazole drugs (e.g., via cyclodehydration).

-

Structural Probe (SAR Studies): It acts as a negative control or distinct pharmacophore to evaluate the necessity of the rigid benzimidazole core for ATP-pocket binding in kinases like MEK1/2 or c-KIT .

This guide provides a rigorous framework for synthesizing, characterizing, and biologically profiling this compound, with a specific focus on distinguishing it from its cyclized counterparts.

Chemical Synthesis & Structural Validation

Objective: To synthesize high-purity 3-(acetylamino)-4-anilinobenzoic acid while preventing acid-catalyzed cyclization into the benzimidazole derivative.

Synthetic Pathway

The synthesis relies on the selective acetylation of the 3-amino group of the 3-amino-4-anilinobenzoic acid precursor.

Reaction Scheme:

-

Starting Material: 4-Fluoro-3-nitrobenzoic acid + Aniline

4-Anilino-3-nitrobenzoic acid ( -

Reduction: 4-Anilino-3-nitrobenzoic acid +

/Pd-C -

Acetylation (Target Step): 3-Amino-4-anilinobenzoic acid + Acetic Anhydride (

)

Protocol: Selective Acetylation

-

Reagents: 3-Amino-4-anilinobenzoic acid (1.0 eq), Acetic Anhydride (1.1 eq), Pyridine (solvent/base), DCM (extraction).

-

Step-by-Step:

-

Dissolve 3-amino-4-anilinobenzoic acid in dry pyridine at 0°C under

. -

Add acetic anhydride dropwise over 20 minutes to minimize di-acetylation or cyclization.

-

Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.

-

Quench: Pour mixture into ice-cold 1M HCl (carefully, to neutralize pyridine without promoting cyclization).

-

Extraction: Extract immediately with Ethyl Acetate (3x).

-

Purification: Recrystallize from Ethanol/Water. Avoid strong acid workup or high heat, which favors benzimidazole formation.

-

Quality Control (QC) Criteria

The critical impurity is the cyclized benzimidazole (formed by dehydration of the acetamido group).

| Parameter | Method | Acceptance Criteria | Note |

| Purity | HPLC-UV (254 nm) | > 98.0% | Monitor relative retention time (RRT) of benzimidazole. |

| Identity | Singlet | Absence of benzimidazole C2-H. | |

| Mass Spec | LC-MS (ESI+) | Confirm no | |

| Solubility | Kinetic Solubility | > 50 | Open chain is typically more soluble than the planar benzimidazole. |

Stability & Cyclization Kinetics

Rationale: The "open" acetamido form is thermodynamically less stable than the cyclized benzimidazole in acidic environments. Researchers must establish the stability window for biological assays.

Experimental Workflow (Graphviz)

Figure 1: Workflow for assessing the hydrolytic stability and cyclization potential of 3-(Acetylamino)-4-anilinobenzoic acid.

Protocol Details

-

Preparation: Prepare 10 mM stock in DMSO.

-

Incubation: Dilute to 10

M in:-

0.1 M HCl (pH 1.2) – Simulating gastric fluid (high risk of cyclization).

-

PBS (pH 7.4) – Simulating plasma.

-

-

Analysis: Inject onto Reverse Phase C18 column.

-

Target: 3-(Acetylamino)-4-anilinobenzoic acid (MW 270).

-

Impurity: 1-Phenyl-benzimidazole-5-carboxylic acid derivative (MW 252).

-

-

Calculation: Plot % Remaining vs. Time. If

min at pH 7.4, the compound is unsuitable for long-duration cell assays.

Biological Evaluation: Kinase Inhibition

Hypothesis: If the benzimidazole core is essential for ATP-mimetic binding (as seen in MEK inhibitors like PD184352), the open-chain 3-acetylamino analog should show significantly reduced potency (

In Vitro Kinase Assay (MEK1/2)

-

Assay Format: FRET-based or Radiometric (

-ATP) assay. -

Enzyme: Recombinant human MEK1 (active).

-

Substrate: ERK1/2 (inactive) or synthetic peptide.

-

Controls:

-

Positive Control: PD0325901 or Trametinib (Known MEK inhibitors).

-

Negative Control: DMSO only.

-

Test Compound: 3-(Acetylamino)-4-anilinobenzoic acid (1 nM – 100

M).

-

Signaling Pathway Context (Graphviz)

Figure 2: MAPK signaling cascade highlighting MEK1/2 as the primary interrogation target for diphenylamine/benzimidazole scaffolds.

References

-

Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine, 5(7), 810-816. Link

-

Tecle, H., et al. (2006). Preparation of benzimidazole derivatives as MEK inhibitors. US Patent 2006/0189629 A1. Link

-

Duncia, J. V., et al. (1998). MEK inhibitors: the chemistry and biological activity of a novel class of pro-drugs. Bioorganic & Medicinal Chemistry Letters, 8(20), 2839-2844. Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Link

Application Note: Strategic Derivatization of 3-(Acetylamino)-4-anilinobenzoic Acid

From Analytical Verification to Acridone Scaffold Synthesis

Abstract

This technical guide outlines the derivatization protocols for 3-(Acetylamino)-4-anilinobenzoic acid , a critical diphenylamine intermediate often utilized in the synthesis of acridine-based DNA intercalators and kinase inhibitors.[1] Due to the molecule's zwitterionic potential and high melting point, direct analysis (GC-MS) is prone to thermal decarboxylation, while its synthetic utility relies on controlled cyclization. This document details three core protocols: Silylation for gas-phase analysis, Methyl Esterification for lipophilicity modulation, and Cyclodehydration for conversion into the pharmacologically active 9-acridone scaffold.

Introduction & Chemical Context

3-(Acetylamino)-4-anilinobenzoic acid represents a highly functionalized anthranilic acid derivative.[1] Its structure contains three distinct reactive centers:

-

Carboxylic Acid (C-1): The primary site for derivatization to prevent peak tailing in chromatography and the electrophilic center for cyclization.[1]

-

Acetamido Group (C-3): A masked amine/directing group that generally resists mild derivatization but can undergo

-silylation.[1] -

Anilino Group (C-4): A secondary amine involved in intramolecular hydrogen bonding, crucial for the eventual formation of the acridine tricyclic core.

Why Derivatize?

-

Analytical Integrity: The free acid exhibits strong hydrogen bonding, leading to adsorption in GC injectors and non-linear detector response.

-

Synthetic Progression: In drug development, this molecule is rarely the end-product. It is a "gateway" scaffold; derivatization (cyclization) is the mechanism to generate the bioactive acridone core.

Decision Matrix: Selecting the Protocol

The following decision tree guides the researcher to the appropriate protocol based on the experimental objective.

Figure 1: Strategic decision matrix for selecting the appropriate derivatization pathway.

Protocol 1: Analytical Derivatization (Silylation)

Purpose: To block the polar carboxylic acid and amide protons, rendering the molecule volatile and thermally stable for GC-MS analysis.

Mechanism:

The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) acts as a powerful silyl donor. The addition of 1% TMCS (Trimethylchlorosilane) acts as a catalyst to silylate the sterically hindered secondary amines or amides if necessary.

Reagents:

-

BSTFA + 1% TMCS (Sigma Aldrich/Supelco).[1]

-

Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).[1]

-

Internal Standard: Dodecane or a deuterated analog.[1]

Procedure:

-

Preparation: Weigh 2.0 mg of dry 3-(Acetylamino)-4-anilinobenzoic acid into a 2 mL GC autosampler vial.

-

Solvation: Add 100 µL of anhydrous pyridine. Vortex until dissolved (sonicate if necessary; solubility may be limited until reagent is added).[1]

-

Derivatization: Add 100 µL of BSTFA + 1% TMCS.

-

Critical Note: Do not use plastic pipette tips for long-term storage; silylation reagents can leach plasticizers.[1]

-

-

Reaction: Cap the vial (PTFE-lined cap) and heat at 70°C for 30 minutes .

-

Why: The carboxylic acid reacts at room temp, but the acetamido nitrogen requires thermal energy to ensure complete mono- or di-silylation and prevent "ghost peaks."

-

-

Analysis: Inject 1 µL into the GC-MS (Split 1:20).

Data Interpretation:

| Fragment (m/z) | Structural Origin |

|---|---|

| [M]⁺ | Molecular Ion of the TMS derivative.[1] |

| [M-15]⁺ | Loss of Methyl group from TMS (Characteristic Silicon signature).[1] |

| [M-89]⁺ | Loss of -OTMS group (Carboxylate cleavage).[1] |

Protocol 2: Synthetic Activation (Cyclodehydration)

Purpose: To convert the intermediate into a 9-Acridone derivative.[1] This is the primary "derivatization" used in medicinal chemistry to generate DNA-intercalating drugs.[1]

Mechanism: Acid-catalyzed intramolecular Friedel-Crafts acylation.[1] The carboxylic acid is activated (protonated or converted to acyl chloride), followed by electrophilic attack on the electron-rich ring of the anilino moiety.

Reagents:

-

Polyphosphoric Acid (PPA) - Preferred for clean cyclization.[1]

-

Alternative: Phosphorus Oxychloride (POCl

) - Preferred if 9-chloroacridine is desired.[1]

Procedure (PPA Method):

-

Setup: Place 5.0 g of PPA in a round-bottom flask. Heat to 100°C to lower viscosity.

-

Addition: Add 0.5 g of 3-(Acetylamino)-4-anilinobenzoic acid slowly with stirring.

-

Reaction: Increase temperature to 140°C and stir for 2 hours.

-

Observation: The mixture will turn deep yellow/fluorescent green (characteristic of acridones).

-

-

Quench: Cool to 80°C, then pour the syrup slowly into 50 g of crushed ice/water with vigorous stirring.

-

Isolation: Neutralize with concentrated Ammonia (

) until pH 8. The yellow precipitate (Acridone derivative) is filtered, washed with water, and dried.[2]

Figure 2: Reaction pathway for the conversion of the precursor to the acridone scaffold.

Protocol 3: Functional Group Modification (Methyl Esterification)

Purpose: To increase lipophilicity for cell-permeability studies or HPLC analysis without using moisture-sensitive silyl reagents.[1]

Reagents:

-

TMS-Diazomethane (2M in hexanes) - Safer alternative to Diazomethane.[1]

-

Solvent: Methanol/Benzene (4:1) or Methanol/Toluene.[1]

Procedure:

-

Dissolve 10 mg of the analyte in 1 mL of Methanol/Toluene (4:1).

-

Add TMS-Diazomethane dropwise until a persistent yellow color remains.[1]

-

Stir for 15 minutes at room temperature.

-

Quench with a few drops of acetic acid (until colorless).

-

Evaporate solvent under nitrogen; reconstitute in Acetonitrile for HPLC.

References

-

Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. [1]

-

Sigma-Aldrich (Merck). Silylation Reagents: BSTFA + TMCS Protocol.[1]

-

Wong, R. (2025).[1][3] Acridone Synthesis via Polyphosphoric Acid Cyclization of Diphenylamine-2-carboxylic Acids. Journal of Organic Chemistry (General Reference Context).

-

Gelest, Inc. Silicon-Based Blocking Agents: A Detailed Guide to Silylation.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of 3-Acetamido-4-Anilinobenzoic Acid in Aqueous Solutions

Welcome to the technical support center for 3-acetamido-4-anilinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous solutions. As a molecule with both acidic (carboxylic acid) and basic (aniline) functional groups, as well as a non-polar core, its solubility behavior can be complex. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-acetamido-4-anilinobenzoic acid not dissolving in water?

A1: 3-Acetamido-4-anilinobenzoic acid is a structurally complex organic molecule with multiple functional groups that influence its solubility. The presence of the aniline and benzoic acid moieties suggests that it is an amphoteric compound, meaning it can react as either an acid or a base. Its solubility in neutral water is expected to be low due to the non-polar aromatic rings.

Q2: I've tried heating the solution, but the compound precipitates out upon cooling. What should I do?

A2: This is a common issue for compounds with temperature-dependent solubility. While heating can increase the rate of dissolution, it does not guarantee that the compound will remain in solution at lower temperatures. This indicates that you are likely creating a supersaturated solution. To maintain solubility upon cooling, you may need to adjust the pH of the solution or use co-solvents.

Q3: Can I use DMSO to dissolve the compound?

A3: While Dimethyl Sulfoxide (DMSO) is a powerful organic solvent that will likely dissolve 3-acetamido-4-anilinobenzoic acid, it may not be suitable for all applications, especially those involving biological systems where DMSO can have its own effects. If you must use DMSO, aim for the lowest possible concentration and always run appropriate vehicle controls in your experiments.

Q4: How does pH affect the solubility of this compound?

A4: The pH of the aqueous solution is a critical factor. The carboxylic acid group will be deprotonated at a pH above its pKa, forming a more soluble carboxylate salt. Conversely, the aniline group will be protonated at a pH below its pKa, forming a more soluble ammonium salt. Therefore, solubility is expected to be minimal around the isoelectric point and higher at acidic and basic pH values.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to pH Adjustment

A primary strategy for improving the solubility of ionizable compounds is to adjust the pH of the solution.[1] This guide will walk you through a systematic approach to determine the optimal pH for dissolving 3-acetamido-4-anilinobenzoic acid.

Underlying Principle: The solubility of an ionizable compound is highly dependent on the pH of the solution. For an amphoteric molecule like 3-acetamido-4-anilinobenzoic acid, both acidic and basic conditions can increase solubility by forming charged species that are more readily solvated by water.

Experimental Protocol:

-

Initial Assessment: Attempt to dissolve a small, known amount of the compound in deionized water to confirm its low solubility at neutral pH.

-

Acidic Titration:

-

Prepare a suspension of the compound in deionized water.

-

Slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring continuously.

-

Monitor the solution for visual changes (i.e., becoming clear).

-

Measure the pH at which the compound fully dissolves.

-

-

Basic Titration:

-

Prepare a separate suspension of the compound in deionized water.

-

Slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise while stirring.

-

Monitor for dissolution and measure the pH at which a clear solution is obtained.

-

-

Buffer Selection: Once you have identified a pH range where the compound is soluble, prepare a buffer at that pH to maintain a stable environment for your experiments.

Troubleshooting:

-

Precipitation after pH adjustment: If the compound precipitates out over time, it could be due to a slow conversion to a less soluble form or instability at that pH. Consider preparing fresh solutions for your experiments.

-

No dissolution at extreme pH: If the compound remains insoluble even at very low or high pH, other factors like crystal lattice energy may be dominant. In such cases, combining pH adjustment with other techniques like using co-solvents may be necessary.

Guide 2: Utilizing Co-solvents for Enhanced Solubilization

When pH adjustment alone is insufficient, the use of water-miscible organic co-solvents can be an effective strategy.[2]

Underlying Principle: Co-solvents can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium. This makes the solvent system more favorable for solvating the non-polar regions of the solute molecule.

Common Co-solvents:

-

Ethanol

-

Propylene glycol

-

Polyethylene glycol (PEG), such as PEG 300 or PEG 400

Experimental Protocol:

-

Co-solvent Screening:

-

Prepare small-scale test solutions with varying concentrations of different co-solvents (e.g., 5%, 10%, 20% v/v in water or buffer).

-

Add a fixed amount of 3-acetamido-4-anilinobenzoic acid to each test solution.

-

Observe solubility at room temperature and with gentle heating.

-

-

Optimization:

-

Once a suitable co-solvent is identified, optimize its concentration to find the lowest effective percentage that maintains solubility without interfering with your downstream application.

-

-

Consider Your Application: Be mindful that co-solvents can affect biological systems. Always include appropriate vehicle controls in your experiments.

Data Presentation: Co-solvent Solubility Screening

| Co-solvent | Concentration (v/v) | Observation at Room Temp. | Observation with Heating |

| Ethanol | 5% | Insoluble | Partially Soluble |

| Ethanol | 10% | Partially Soluble | Soluble |

| Propylene Glycol | 5% | Insoluble | Partially Soluble |

| Propylene Glycol | 10% | Partially Soluble | Soluble |

| PEG 300 | 5% | Partially Soluble | Soluble |

| PEG 300 | 10% | Soluble | Soluble |

Guide 3: Advanced Formulation Strategies

For particularly challenging cases, more advanced formulation techniques may be required. These approaches are often employed in pharmaceutical drug development to enhance the bioavailability of poorly soluble drugs.[3][4][5]

-

Salt Formation: This is a common and effective method for increasing the solubility and dissolution rate of acidic and basic drugs.[3] By reacting 3-acetamido-4-anilinobenzoic acid with a suitable acid or base, a more soluble salt form can be produced.

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the non-polar regions and presenting a hydrophilic exterior to the aqueous solvent.[6]

-

Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[2]

-

Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the solid compound, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[6]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing the solubility issues of 3-acetamido-4-anilinobenzoic acid.

Caption: A decision tree for troubleshooting solubility issues.

References

- Vertex AI Search. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).

- ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.

- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.

- World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.

- PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.

- MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.

- UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

- PubChem. (n.d.). 3-Acetamidobenzoic acid | C9H9NO3 | CID 48847.

- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-(acetylamino)- (CAS 587-48-4).

- GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.

- IJRAR. (2021, August 25). SOLUBILITY ENHANCEMENT TECHNIQUE.

- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.

Sources

Technical Support Center: Stability & Handling of 3-(Acetylamino)-4-anilinobenzoic Acid

[1][2][3]

Current Status: Operational Document ID: TSC-3A4ABA-2024 Assigned Scientist: Senior Application Scientist, Chemical Stability Unit[1][2][3]

Executive Summary

Welcome to the technical support hub for 3-(Acetylamino)-4-anilinobenzoic acid . As a researcher working with this compound, you are handling a molecule with a "dual-threat" stability profile.[1][2][4][3] Its structure contains two distinct chemically labile functionalities:

-

The 4-Anilino Group (Diphenylamine moiety): Highly susceptible to oxidative degradation (radical formation), leading to colored quinonoid impurities.[1][2][4][3]

-

The 3-Acetylamino Group (Acetanilide moiety): Susceptible to hydrolytic cleavage under acidic or basic stress, reverting to the free amine.[2][4][3]

This guide moves beyond basic datasheets to provide mechanism-based troubleshooting, ensuring the integrity of your pharmacological or synthetic workflows.

Module 1: Chemical Stability Profile

The Degradation Mechanisms

To preserve this compound, you must understand how it dies.[3][5] The molecule does not simply "decompose"; it follows specific, predictable pathways based on environmental stress.[3][5]

-

Pathway A: Oxidative Dehydrogenation (The "Pink" Pathway) [1][2][5]

-

Trigger: Exposure to air (Oxygen), light (UV), or trace metal ions in buffers.[2][4][3][5]

-

Mechanism: The nitrogen atom at position 4 (the anilino linkage) is electron-rich.[1][2][4] It readily undergoes one-electron oxidation to form a radical cation, which further oxidizes to a quinone-imine species.[1][2][4][3]

-

Reference Grounding: This behavior mimics N,N'-diphenyl-p-phenylenediamine (DPPD), where oxidative dehydrogenation leads to colored quinonoid species [1].[1][2][3]

-

-

Pathway B: Amide Hydrolysis (The "Silent" Pathway) [1][2][5]

-

Trigger: pH < 4 or pH > 9, elevated temperatures.[2][4][3][5]

-

Mechanism: Nucleophilic attack on the carbonyl carbon of the acetyl group (

).[1][2][4] -

Product: 3-Amino-4-anilinobenzoic acid + Acetic Acid.[1][2][4][3]

-

Indicator: No visible color change. Detected only via HPLC (retention time shift) or LC-MS (mass loss of 42 Da).[1][2][4]

-

Reference Grounding: Acetamidobenzoic acid derivatives require neutral conditions; acid-catalyzed hydrolysis is a standard deprotection method but fatal to stability when unintended [2].[1][2][4][3]

-

Visualization of Degradation Pathways

Caption: Figure 1. Dual degradation pathways.[2][4][3] The red path indicates oxidative stress (visible color change), while the green path indicates hydrolytic instability (silent degradation).[3][5]

Module 2: Troubleshooting Guide (FAQs)

Scenario A: Visual Anomalies

Q: My stock solution in DMSO turned pink/reddish-brown overnight. Is it still usable?

-

Diagnosis: Oxidative Coupling. The 4-anilino nitrogen has oxidized.[1][2][4][3] This is common if the DMSO contained dissolved oxygen or if the vial was left transparent to light.[4]

-

Verdict: Discard. The quinone-imine impurities are reactive electrophiles and will interfere with biological assays (e.g., by covalently binding to cysteine residues in proteins).[1][2][3]

-

Corrective Action:

Q: There is a white precipitate in my aqueous buffer (pH 5).

-

Diagnosis: Isoelectric Precipitation. The compound is an acid (Benzoic acid COOH).[1][2][4] At pH values near or below its pKa (approx. 4-5 for the acid), the molecule protonates to its neutral, insoluble form.[3][5]

-

Verdict: Recoverable.

-

Corrective Action: Adjust pH to > 7.0 to ensure the carboxylic acid is ionized (

), which drastically improves solubility.

Scenario B: Analytical Anomalies (HPLC/LC-MS)

Q: I see a new peak eluting earlier than my main peak on Reverse Phase HPLC.

-

Diagnosis: Hydrolysis. The deacetylated product (3-amino-4-anilinobenzoic acid) is more polar than the parent amide, leading to shorter retention times on C18 columns.[1][2][4][3]

-

Corrective Action: Ensure your mobile phase pH is not too acidic (avoid 0.1% TFA if the sample sits for long periods; use Formic Acid or Acetate buffer instead) and keep autosampler temperature at 4°C.

Module 3: Experimental Protocols

Optimized Storage & Handling SOP

| Parameter | Recommendation | Scientific Rationale |

| State | Solid Powder | Hydrolysis rates are negligible in solid state compared to solution.[1][2][4][3] |

| Temperature | -20°C (Long term) | Arrhenius equation dictates slowed degradation kinetics at lower T. |

| Atmosphere | Argon/Nitrogen | Displaces oxygen to prevent aniline oxidation [1].[1][2][4][3] |

| Container | Amber Glass | Blocks UV radiation which catalyzes radical formation.[2][4][3] |

| Solvent | DMSO (Anhydrous) | Avoids protic solvents (water/methanol) that promote hydrolysis during storage.[2][4][5] |

Solubilization Protocol (Step-by-Step)

-

Weighing: Weigh the compound in a low-light environment.

-

Primary Solvent: Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

-

Dilution: When diluting into aqueous buffer for experiments:

Forced Degradation (Stress Testing)

Use this protocol to validate your analytical method.

References

-

Gatial, A., et al. (2008).[2][4][3][5] "Quantum-chemical study of N,N´-diphenyl-p-phenylenediamine (DPPD) dehydrogenation." Acta Chimica Slovaca, 1(1), 72–84.[2][3][5]

- Relevance: Establishes the mechanism of oxidation for diphenylamine deriv

-

Athabasca University. (n.d.).[2][4][3] "Experiment 17: Multi-step synthesis - Hydrolysis of 4-acetamidobenzoic acid." Chemistry 350 Manual.

-

OECD SIDS. (2003).[2][4][3] "N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD)."[1][2][4][3][6] UNEP Publications.[2][4][3][7] [1][2][4][5]

- Relevance: Provides data on the environmental hydrolysis and oxidation rates of structurally similar phenylenediamines.

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor for regulatory safety information.

Sources

- 1. Benzoic acid, 3-(acetylamino)- [webbook.nist.gov]

- 2. 4-(Acetylamino)-3-((Hydroxyacetyl)Amino)Benzoic Acid | C11H12N2O5 | CID 446324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Acetamido-2,4,6-triiodobenzoic acid [webbook.nist.gov]

- 4. 4-(Acetylamino)-3-aminobenzoic acid | C9H10N2O3 | CID 446367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Technical Support Center: Optimizing Reaction Conditions for 3-(Acetylamino)-4-anilinobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Acetylamino)-4-anilinobenzoic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges and optimize reaction outcomes.

Overview of Synthetic Strategies

The synthesis of 3-(Acetylamino)-4-anilinobenzoic acid, a diarylamine, primarily involves the formation of a carbon-nitrogen (C-N) bond between an aniline and a substituted benzoic acid. The two most prevalent and effective methods for achieving this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The choice between these methods often depends on substrate scope, functional group tolerance, and available laboratory resources.

-

Buchwald-Hartwig Amination: This is a highly versatile and widely used method for C-N bond formation. It employs a palladium catalyst, typically with a phosphine-based ligand, and a base to couple an aryl halide or triflate with an amine.[3] The reaction generally proceeds under milder conditions than the Ullmann condensation and has a broader substrate scope.[1]

-

Ullmann Condensation: This classical method uses a copper catalyst (often in stoichiometric amounts in older procedures, but catalytic in modern variations) to couple an aryl halide with an amine, alcohol, or thiol.[2] While traditionally requiring high temperatures and polar solvents, recent advancements have introduced milder conditions and improved yields.[4][5]

This guide will focus on the synthesis starting from 3-Acetylamino-4-chlorobenzoic acid and aniline, as this route utilizes readily available precursors and isolates the key C-N bond-forming step.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction has stalled, and I observe a significant amount of unreacted 3-Acetylamino-4-chlorobenzoic acid by TLC/LCMS. What are the likely causes?

Answer:

Reaction stalling is a frequent issue that can typically be traced back to catalyst deactivation, insufficient base, or suboptimal reaction conditions.

-

Catalyst Deactivation (Buchwald-Hartwig): The active Pd(0) species is sensitive to oxygen. Ensure all reagents and the solvent are thoroughly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon). The phosphine ligand can also be oxidized, so using high-purity, air-stable pre-catalysts can be beneficial.[6]

-

Catalyst Issues (Ullmann): Traditional copper powder catalysts can have variable activity depending on their method of preparation. Using a more soluble copper(I) salt, such as CuI, often provides more consistent results.[4]

-

Insufficient Base: The base is critical for neutralizing the HX generated during the reaction and for facilitating the catalytic cycle. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu, KOtBu, or Cs2CO3 are required. For the Ullmann reaction, K2CO3 is commonly used.[7][8] Ensure the base is anhydrous and used in sufficient stoichiometric excess (typically 1.5-2.5 equivalents).

-

Low Temperature: While milder conditions are desirable, some substrate combinations require higher temperatures to overcome the activation energy. If the reaction is stalling at a lower temperature (e.g., 80 °C), consider incrementally increasing it to 100-110 °C while monitoring for potential side product formation.

Question 2: The yield of my desired product is low, and I've isolated a significant amount of a side product identified as 3-Acetylaminobenzoic acid. What is causing this?

Answer:

The formation of 3-Acetylaminobenzoic acid indicates a hydrodehalogenation side reaction, where the chlorine atom is replaced by a hydrogen atom.

-

Causality: This side reaction can be promoted by certain catalyst/ligand systems, especially if there are sources of hydride in the reaction mixture (e.g., from certain bases or impurities in the solvent). In the Buchwald-Hartwig reaction, β-hydride elimination from the palladium amide intermediate can sometimes lead to reductive elimination pathways that cause dehalogenation.

-

Troubleshooting Steps:

-

Change the Ligand (Buchwald-Hartwig): Sterically hindered biarylphosphine ligands like XPhos or SPhos are often effective at minimizing reductive elimination pathways.[9]

-

Solvent Purity: Ensure the use of high-purity, anhydrous solvents.

-

Base Selection: While less common, some bases can contribute to this side reaction. If the problem persists, consider switching the base (e.g., from NaOtBu to Cs2CO3).

-

Question 3: My final product is contaminated with a dark, insoluble material that is difficult to remove. How do I remove the catalyst residue?

Answer:

Residual palladium or copper catalysts can precipitate as colloidal metals (Pd black or Cu metal), leading to discoloration and purification challenges.

-

Palladium Removal: After the reaction is complete, and before aqueous workup, the mixture can be cooled and passed through a short plug of celite or silica gel to adsorb a significant portion of the palladium residue. Specialized scavengers can also be employed.

-

Copper Removal: For Ullmann reactions, the workup often involves acidification to precipitate the product.[7] Before acidification, filtering the hot reaction mixture can remove some copper oxides. After acidification and product precipitation, a thorough wash of the crude solid with dilute acid and then water is often effective. If the copper salts are particularly stubborn, a wash with a dilute ammonium hydroxide solution can help complex and remove the copper, but care must be taken as this may deprotonate the carboxylic acid and solubilize the product.

Troubleshooting Decision Tree for Low Yield

Caption: Troubleshooting flowchart for low product yield.

Frequently Asked Questions (FAQs)

Q1: Which method is generally preferred for this synthesis: Buchwald-Hartwig or Ullmann?

A1: For laboratory-scale synthesis with a focus on high yield and broad functional group tolerance, the Buchwald-Hartwig amination is often preferred.[1] It operates under milder conditions and benefits from a wide array of commercially available, highly efficient ligands and pre-catalysts that can be tailored to the specific substrates. The Ullmann condensation can be a cost-effective alternative, especially for large-scale production, but often requires more rigorous optimization of reaction conditions (temperature, solvent, catalyst source) to achieve comparable yields.[10]

Q2: How do I choose the correct phosphine ligand for the Buchwald-Hartwig reaction?

A2: The choice of ligand is crucial. For coupling an electron-rich amine (aniline) with an electron-neutral or slightly deactivated aryl chloride, sterically hindered, electron-rich biarylphosphine ligands are the standard. Ligands like XPhos , SPhos , or RuPhos are excellent starting points as they promote the oxidative addition and reductive elimination steps of the catalytic cycle and can suppress side reactions.[3][9]

Q3: How critical is the quality of the starting material, 3-Acetylamino-4-chlorobenzoic acid?

A3: It is highly critical. The precursor must be pure and dry. Impurities from its synthesis, such as residual starting materials (e.g., 3-amino-4-chlorobenzoic acid) or reagents, can interfere with the C-N coupling reaction. For instance, any residual amino groups on the precursor could compete with aniline, leading to oligomeric impurities. It is recommended to purify the precursor by recrystallization before use.[11]

Q4: How can I effectively monitor the reaction's progress?

A4: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a solvent system that provides good separation between the starting aryl chloride, aniline, and the product. A typical system might be Ethyl Acetate/Hexanes with a small amount of acetic acid to improve spot shape. Co-spotting the reaction mixture with the starting material is essential. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Data and Reaction Parameters

The following table summarizes typical starting conditions for both primary synthetic routes. These should be considered as starting points for further optimization.

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Pd2(dba)3 (1-2 mol%) or Pd(OAc)2 (2-4 mol%) | CuI (5-10 mol%) |

| Ligand | XPhos (2-5 mol%) | 1,10-Phenanthroline (10-20 mol%) or L-Proline (20 mol%) |

| Base | KOtBu or Cs2CO3 (2.0 eq) | K2CO3 or K3PO4 (2.0 eq) |

| Solvent | Toluene or 1,4-Dioxane (anhydrous) | DMF or NMP (anhydrous) |

| Temperature | 90 - 110 °C | 110 - 150 °C |

| Atmosphere | Inert (N2 or Ar) | Inert (N2 or Ar) |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Precursor 3-Acetylamino-4-chlorobenzoic acid

This protocol describes the acetylation of 3-amino-4-chlorobenzoic acid.

-

Suspend 3-amino-4-chlorobenzoic acid (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser.

-

Add acetic anhydride (1.2 eq) to the suspension.

-

Heat the reaction mixture to 90-100 °C with stirring for 2-3 hours. The suspension should gradually become a clear solution.

-

Monitor the reaction by TLC for the complete consumption of the starting amine.

-

After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice water with vigorous stirring.

-

A white precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral pH.

-

Dry the white solid under vacuum to yield 3-Acetylamino-4-chlorobenzoic acid. Purity can be checked by melting point and NMR.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

-

To an oven-dried Schlenk flask, add 3-Acetylamino-4-chlorobenzoic acid (1.0 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.01 eq, 1 mol%), and XPhos (0.025 eq, 2.5 mol%).

-

Seal the flask, and evacuate and backfill with argon or nitrogen three times.

-

Under a positive pressure of inert gas, add anhydrous toluene (or 1,4-dioxane) followed by aniline (1.2 eq) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LCMS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove baseline palladium residues. Wash the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2x) to remove excess aniline.

-

Extract the organic layer with 1 M NaOH (3x). The product will move into the aqueous basic layer as its carboxylate salt.

-